3-(3,5-二甲基-1H-吡唑-4-基)丙酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

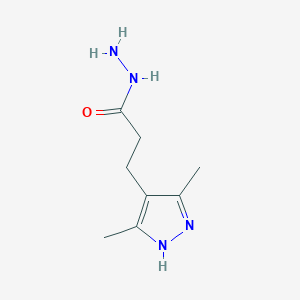

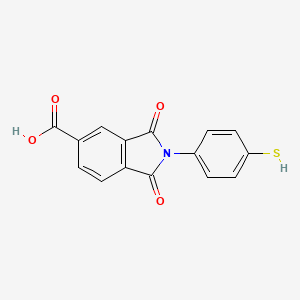

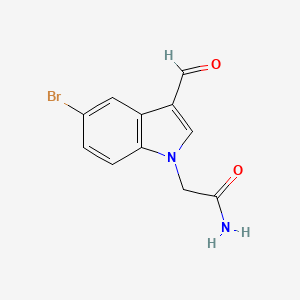

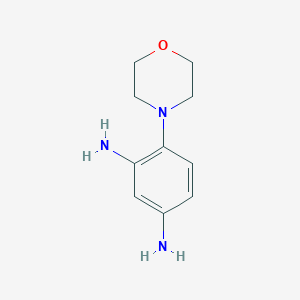

“3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide” is a chemical compound with the CAS Number: 634884-72-3. It has a linear formula of C8H14N4O . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14N4O/c1-5-7(6(2)12-11-5)3-4-8(13)10-9/h3-4,9H2,1-2H3,(H,10,13)(H,11,12) . The molecular weight of the compound is 182.23 .Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a linear formula of C8H14N4O and a molecular weight of 182.23 .科学研究应用

Medicinal Chemistry: Drug Discovery

Pyrazole derivatives are prominent in medicinal chemistry due to their therapeutic potential. “3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide” can be utilized as a scaffold for synthesizing novel pharmaceutical agents. Its structure allows for the attachment of various functional groups, enhancing its interaction with biological targets. This adaptability makes it a valuable candidate for the development of new drugs with potential applications in treating diseases such as cancer, inflammation, and infectious diseases .

Agrochemistry: Pesticide Development

In agrochemistry, pyrazole compounds have been used to develop pesticides that are effective against a wide range of agricultural pests. The structural flexibility of pyrazole derivatives allows for the creation of compounds with specific action mechanisms, potentially leading to the development of new classes of herbicides, insecticides, and fungicides .

Coordination Chemistry: Metal Complex Formation

Pyrazole-based ligands, like “3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide,” are known to form stable complexes with various metals. These complexes have significant applications in catalysis, material science, and as models for studying metalloprotein interactions. The ability to form complexes with transition metals can be particularly useful in catalytic processes, including those important for industrial chemical synthesis .

Organometallic Chemistry: Catalyst Design

In organometallic chemistry, pyrazole derivatives are used to design catalysts that facilitate a variety of chemical reactions. The nitrogen atoms in the pyrazole ring can act as coordination sites, stabilizing metal centers and influencing their reactivity. This makes them suitable for use in reactions such as hydrogenation, carbon-carbon bond formation, and polymerization .

Synthetic Organic Chemistry: Building Blocks

The pyrazole ring in “3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide” serves as a versatile building block in synthetic organic chemistry. It can undergo various chemical transformations, enabling the synthesis of complex molecules. This compound can be used in multicomponent reactions, cycloadditions, and as a precursor for synthesizing condensed heterocyclic systems .

Biological Studies: Mechanistic Insights

Pyrazole derivatives are often used in biological studies to gain insights into the mechanisms of biological processes. For example, they can be used to study enzyme inhibition, receptor-ligand interactions, and cell signaling pathways. Understanding the role of “3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide” in these processes can lead to the discovery of new therapeutic targets and the development of diagnostic tools .

安全和危害

属性

IUPAC Name |

3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-5-7(6(2)12-11-5)3-4-8(13)10-9/h3-4,9H2,1-2H3,(H,10,13)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQIROUFTRKVPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CCC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357573 |

Source

|

| Record name | 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide | |

CAS RN |

634884-72-3 |

Source

|

| Record name | 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1270495.png)

![3-Amino-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1270510.png)